molecular formula C16H18BrN3O B2740022 2-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448137-32-3

2-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Katalognummer B2740022
CAS-Nummer: 1448137-32-3
Molekulargewicht: 348.244
InChI-Schlüssel: AYAWQKWKHFNJJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a carboxamide derived from benzoic acid . The molecule also contains an indazole moiety, which is a heterocyclic aromatic organic compound .

Wissenschaftliche Forschungsanwendungen

Conformationally Restricted Analogs and Potential Antipsychotic Agents

Research into conformationally restricted analogs of remoxipride, such as those incorporating the bromo benzamide structural motif, has been conducted to evaluate their potential as antipsychotic agents. These studies involve the synthesis and evaluation of derivatives designed to mimic intramolecular hydrogen bonding, aiming to enhance affinity for dopamine D-2 receptors. However, these efforts did not always result in improved receptor affinities, illustrating the complex relationship between structure and biological activity (Norman, Kelley, & Hollingsworth, 1993).

Synthesis Techniques and Intermediate Compounds

Advanced synthesis techniques have been developed for compounds related to "2-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide," showcasing the compound's role as an intermediate in producing pharmacologically active molecules. For instance, practical methods for synthesizing orally active CCR5 antagonists highlight the importance of such intermediates in streamlining drug synthesis processes, demonstrating the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Antimicrobial Activity and Novel Synthetic Pathways

The synthesis and evaluation of newer quinazolinones, involving bromo benzamide derivatives, have been researched for their antimicrobial activities. These studies explore novel synthetic pathways and the potential biological applications of these compounds, contributing to the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Electrochemical and Magnetic Properties

Investigations into the electrochemical and magnetic properties of novel phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including bromo benzamide derivatives, have been conducted. These studies provide insights into the compounds' chemical behavior, offering potential applications in materials science and coordination chemistry (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Eigenschaften

IUPAC Name

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-20-15-9-5-3-7-12(15)14(19-20)10-18-16(21)11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAWQKWKHFNJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.